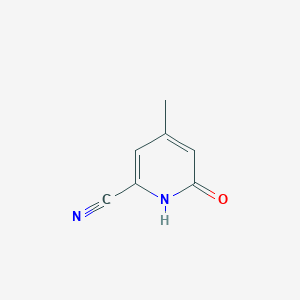

6-Hydroxy-4-methylpicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196152-42-7 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,1H3,(H,9,10) |

InChI Key |

DUOAVMHYZQBLOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C#N |

Origin of Product |

United States |

The Picolinonitrile Core in Advanced Chemical Synthesis

The picolinonitrile framework, a pyridine (B92270) ring substituted with a nitrile group, is a cornerstone in the synthesis of a wide array of complex organic molecules. nih.govrsc.org Its significance stems from the unique electronic properties of the pyridine ring and the reactivity of the nitrile group. The nitrogen atom in the pyridine ring imparts a level of aromaticity and serves as a key site for various chemical transformations. acs.orgmdpi.com This heterocyclic structure is a prevalent motif in many biologically active compounds and functional materials. nih.govfrontiersin.org The ability to introduce a diverse range of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, making picolinonitriles valuable building blocks in the creation of highly substituted and functionalized pyridine derivatives. nih.govrsc.org

The Strategic Roles of Hydroxyl and Nitrile Groups

The functional groups attached to a core molecular scaffold are pivotal in defining its chemical character and potential applications. In the case of hydroxypicolinonitriles, the hydroxyl (-OH) and nitrile (-CN) groups are of particular strategic importance in molecular design.

The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. hyphadiscovery.comnih.govresearchgate.net This characteristic is crucial for influencing intermolecular interactions, which can dictate a molecule's physical properties, such as solubility and melting point, as well as its binding affinity to biological targets. nih.govresearchgate.net The introduction of a hydroxyl group can significantly alter the polarity and hydrophilicity of a molecule. hyphadiscovery.com Furthermore, the hydroxyl group can serve as a reactive handle for a variety of chemical transformations, allowing for the introduction of other functional groups. nih.govacs.org

The nitrile group is a powerful and versatile functional group in organic synthesis. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. More importantly, the nitrile group can be readily converted into a wide range of other functional groups, including amines, carboxylic acids, amides, and ketones. nih.gov This synthetic flexibility makes nitrile-containing compounds valuable intermediates for the construction of complex molecular architectures. researchgate.net

The Specificity of 6 Hydroxy 4 Methylpicolinonitrile

Historical Context and Evolution of Picolinonitrile Synthesis

Historically, the synthesis of functionalized picolinonitriles often involved harsh reaction conditions, such as the use of strong anionic bases for ortho-lithiation, followed by electrophilic trapping. acs.orgacs.org For instance, a previously reported method for producing 4-substituted-3-hydroxypicolinonitriles required the formation of a carbamate (B1207046) from 3-hydroxypicolinonitrile, followed by ortho-lithiation and subsequent reaction with an electrophile. acs.orgacs.org This approach, while effective, presented limitations due to the requirement of strong anionic conditions, which can be challenging to manage on a larger scale and may not be compatible with sensitive functional groups. acs.orgacs.org

Contemporary Approaches to this compound Synthesis

Modern synthetic strategies for this compound and its analogs prioritize efficiency, regioselectivity, and mild reaction conditions. These approaches often employ advanced catalytic systems and novel precursor molecules.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial for the synthesis of specifically substituted picolinonitriles. Achieving control over the position of functional group introduction is a key challenge that modern synthetic methods aim to address. One successful strategy involves the use of directing groups to guide the reaction to a specific site on the pyridine ring.

Another innovative approach utilizes the inherent reactivity of specifically designed precursors. For example, the synthesis of 3-hydroxy-4-substituted picolinonitriles has been achieved through the cyclization of 4-propargylaminoisoxazoles, which allows for precise control over the substitution pattern of the final product. nih.gov

Gold(I)-Catalyzed Cyclization and N-O Bond Cleavage Pathways for Hydroxypicolinonitriles

A significant advancement in the synthesis of hydroxypicolinonitriles involves a gold(I)-catalyzed intramolecular cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines. acs.orgnih.gov This step is followed by a subsequent N-O bond cleavage of the isoxazolopyridine intermediate to yield the desired 3-hydroxy-4-substituted picolinonitrile. acs.orgnih.gov This method is notable for its mild reaction conditions and high efficiency. acs.orgnih.gov

The N-O bond cleavage can be initiated under either acidic or basic conditions. nih.gov For instance, treatment with aqueous HCl in methanol (B129727) or with a base like potassium carbonate can effectively cleave the N-O bond. acs.org The mechanism under basic conditions is thought to involve a concerted deprotonation at the 3-position of the isoxazole (B147169) ring and subsequent N-O bond cleavage. nih.gov This gold(I)-catalyzed cyclization and N-O bond cleavage sequence represents a powerful and versatile tool for the synthesis of a variety of substituted hydroxypicolinonitriles. acs.orgnih.gov

Stepwise vs. One-Pot Reaction Sequences in Picolinonitrile Formation

The synthesis of 4-substituted-3-hydroxypicolinonitriles from 4-propargylaminoisoxazoles can be performed in either a stepwise or a one-pot fashion. acs.orgnih.gov In the stepwise approach, the intermediate isoxazolopyridine is isolated before proceeding to the N-O bond cleavage step. acs.org This allows for purification of the intermediate, which can be beneficial in some cases.

However, one-pot synthesis, where both the cyclization and N-O bond cleavage occur in the same reaction vessel without isolation of the intermediate, offers advantages in terms of operational simplicity, time, and resource efficiency. acs.orgnih.govnih.govwikipedia.org While the yields in one-pot syntheses can sometimes be slightly lower than the combined yields of a stepwise process, they can also be higher in cases where the intermediate is unstable to purification. acs.org The choice between a stepwise and a one-pot approach often depends on the specific substrate and the stability of the intermediate. acs.org

Precursor Design and Derivatization Routes

The design of appropriate precursors is fundamental to the successful synthesis of complex molecules like this compound. Innovative precursor design can simplify synthetic routes and provide access to a wider range of derivatives.

Utilizing Isoxazole Precursors in Synthesis

Isoxazoles have emerged as valuable precursors in the synthesis of substituted pyridines. nih.govnih.gov Specifically, 4-propargylaminoisoxazoles have been successfully employed in a unique synthetic pathway to produce 3-hydroxy-4-substituted picolinonitriles. acs.orgnih.gov This method involves the functionalization of the isoxazole ring, followed by an intramolecular gold(I)-catalyzed reaction to form an isoxazolopyridine intermediate. acs.orgnih.gov

The subsequent cleavage of the N-O bond in the isoxazolopyridine ring system then yields the desired picolinonitrile structure. acs.orgnih.gov This strategy highlights the utility of isoxazoles as versatile building blocks in heterocyclic synthesis, providing a regiocontrolled route to highly functionalized pyridine derivatives. nih.gov

Data Tables

Table 1: Comparison of Stepwise vs. One-Pot Synthesis of 3-Hydroxy-4-substituted Picolinonitriles

| Entry | Substituent (R) | Stepwise Yield (%) | One-Pot Yield (%) |

| 1 | Phenyl | 94 (of 9a), then 70 (of 5a) = 66 | 58 |

| 2 | Methyl | 83 (of 9b), then 83 (of 5b) = 69 | 56 |

| 3 | n-Pentyl | 81 (of 9c), then 81 (of 5c) = 66 | 57 |

| 4 | 4-Methoxyphenyl | 84 (of 9f), then 84 (of 5f) = 71 | 57 |

| Data derived from a study on the synthesis of 3-hydroxy-4-substituted picolinonitriles. acs.org |

Strategic Introduction of Halogen and Other Substituents for Further Elaboration

The synthesis of complex substituted pyridine rings, such as this compound, often requires a multi-step approach where the pyridine core is first constructed and then further functionalized. A key strategy in this process is the introduction of a halogen atom (e.g., Cl, Br, I) onto the pyridine ring. This halogen serves as a versatile chemical "handle" for subsequent modifications through cross-coupling reactions.

Halopyridines are crucial building blocks for a wide array of chemical products, including pharmaceuticals and agrochemicals. nih.gov The challenge often lies in achieving selective halogenation, especially in complex molecules with multiple potential reaction sites. Modern synthetic chemistry has moved towards designed reagents that offer high selectivity and milder reaction conditions. For instance, specialized phosphine (B1218219) reagents have been developed that can be installed at a specific position on a pyridine ring and subsequently displaced by a halide nucleophile. nih.gov This method allows for the targeted halogenation of unactivated pyridines and is even applicable in the late-stage functionalization of complex molecules. nih.gov

Once a halogen is in place, it opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are instrumental in this "elaboration" phase. For example, a halogenated picolinonitrile derivative can be coupled with a wide range of boronic acids (Suzuki reaction) or organotin reagents (Stille reaction) to introduce new alkyl, aryl, or heteroaryl groups. nih.govyoutube.com These reactions are fundamental for building molecular diversity and accessing a broad scope of analogs from a common halogenated intermediate. Notably, these coupling reactions can often be performed under standard conditions without the need to protect other sensitive functional groups, such as primary amines, which enhances synthetic efficiency. nih.govcapes.gov.br

Catalytic Systems and Reaction Optimization in Picolinonitrile Synthesis

The development of efficient catalytic systems is at the heart of modern organic synthesis. For the construction of substituted picolinonitriles, transition-metal catalysis, particularly with gold, has emerged as a powerful tool, offering mild reaction conditions and unique chemical selectivity. nih.gov

Role of Gold(I) Catalysts and Co-catalysts

Homogeneous gold catalysis has rapidly become an established methodology in organic synthesis. nih.gov Gold(I) complexes are particularly effective as soft Lewis acids for activating alkynes and allenes toward nucleophilic attack, a key process in many cyclization reactions that form heterocyclic rings. nih.govacs.org The catalytic activity of gold(I) is highly dependent on the ligands attached to the metal center. Phosphines and N-heterocyclic carbenes (NHCs) are the most common ligand classes, and their electronic and steric properties can be finely tuned to optimize reactivity and selectivity. acs.org

The general catalytic cycle for a gold(I)-catalyzed cyclization involves the coordination of the alkyne to a cationic gold(I) complex, which increases the alkyne's electrophilicity. This "activated" alkyne is then susceptible to attack by a tethered nucleophile (like a hydroxyl group or a nitrogen atom) to form the new ring system. The choice of ligand influences the stability and reactivity of the gold catalyst. For example, pyridine-based ligands, which were once thought to deactivate Au(I) catalysts, have been shown to be effective when incorporated into a chelating design that enforces a weaker, more reactive coordination to the gold center. acs.org

The generation of the active cationic gold(I) catalyst often involves a co-catalyst, typically a silver salt (e.g., AgOTf, AgSbF₆). The silver salt serves to abstract a halide from a stable gold(I)-chloride precatalyst, generating the highly reactive cationic gold species in situ. acs.org The counterion (e.g., OTf⁻, SbF₆⁻) introduced by the silver salt can also play a significant role in the reaction's efficiency by influencing the catalyst's stability and Lewis acidity. nih.gov

Table 1: Impact of Ligand Type on Gold(I)-Catalyzed Reactions

| Ligand Type | General Characteristics | Impact on Catalysis |

| Phosphines (e.g., PPh₃, JohnPhos) | Strong σ-donors, sterically and electronically tunable. | Widely used, robust, and versatile. Electron-withdrawing phosphines can increase the Lewis acidity of the gold center, enhancing reactivity. nih.govbeilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, form highly stable complexes. | Create robust catalysts that resist decomposition. Their steric bulk can be modified to control selectivity. acs.org |

| Pyridine-based Ligands | Can be weakly coordinating. | Traditionally seen as inhibitors, but bidentate pyridine ligands can create highly active catalysts by inducing geometric strain. acs.org |

| Hemilabile Ligands (Phosphine-Nitrile) | Contain both a strong (phosphine) and a weak (nitrile) donor site. | Can act as stable precatalysts that release a coordination site to generate the active species during the reaction. nih.gov |

Evaluation of Reaction Conditions and Base Effects

Optimizing reaction conditions is critical for the success of any catalytic transformation. Key parameters include the choice of solvent, temperature, and the presence of additives like a base. These factors can dramatically affect reaction rates, yields, and selectivity. nih.gov

The solvent can influence the reaction in multiple ways, including affecting catalyst solubility, stabilizing intermediates, and in some cases, participating directly in the reaction mechanism. In gold-catalyzed hydroaminations, for instance, the solvent has been observed to have a significant cooperative effect on the reaction rate, suggesting it may play a role beyond simply dissolving the reagents. nih.govbeilstein-journals.org

The addition of a base can also be crucial. In reactions involving N-H or O-H bonds, a base may be required to deprotonate the nucleophile, increasing its reactivity toward the gold-activated alkyne. In some gold-catalyzed cyclizations, the choice of base can be the controlling factor in the reaction's outcome. For example, certain base-promoted detosylative cyclizations can proceed without a metal catalyst, but the addition of a gold catalyst in conjunction with the base significantly improves the reaction efficiency and yield. researchgate.net The optimization of these conditions is often empirical, requiring screening of various solvents and bases to identify the ideal combination for a specific substrate.

Table 2: Effect of Reaction Conditions on a Model Gold-Catalyzed Cyclization

| Entry | Catalyst System | Base | Solvent | Yield (%) |

| 1 | IPrAuCl / AgOTf | None | THF | 65 |

| 2 | IPrAuCl / AgOTf | K₂CO₃ | THF | 85 |

| 3 | IPrAuCl / AgOTf | LiOt-Bu | THF | 50 (Decomposition) |

| 4 | PPh₃AuCl / AgSbF₆ | K₂CO₃ | Dioxane | 92 |

| 5 | PPh₃AuCl / AgSbF₆ | K₂CO₃ | Toluene | 78 |

This table represents hypothetical data based on general principles of reaction optimization found in the literature for illustrative purposes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are instrumental in assigning the protons to their respective positions on the pyridine ring and the methyl group.

In a typical ¹H NMR spectrum of a related compound, 7-hydroxy-4-methyl coumarin, the methyl protons appear as a singlet around δ 2.36 ppm. rsc.org The aromatic protons exhibit signals in the downfield region, typically between δ 6.0 and δ 8.0 ppm, with their specific shifts and coupling patterns dependent on their substitution pattern. rsc.orgresearchgate.net For this compound, one would expect to observe a singlet for the methyl group protons. The two aromatic protons on the picolinonitrile ring would likely appear as distinct signals, with their chemical shifts influenced by the hydroxyl and cyano functional groups. A broad singlet corresponding to the hydroxyl proton is also anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.2-2.5 | Singlet | 3H |

| Aromatic-H | ~6.5-7.5 | Doublet/Singlet | 1H |

| Aromatic-H | ~6.5-7.5 | Doublet/Singlet | 1H |

| -OH | Variable | Broad Singlet | 1H |

Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the methyl carbon, the carbons of the pyridine ring, and the carbon of the nitrile group. The nitrile carbon typically appears in the range of δ 115-125 ppm. The carbons of the aromatic ring will resonate in the region of approximately δ 100-160 ppm, with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The methyl carbon signal is expected to be observed in the upfield region of the spectrum. For instance, in a structurally similar compound, 7-hydroxy-4-methyl coumarin, the carbon signals were observed at values including 161.62, 160.77, 155.52, 153.12, 126.39, 113.40, 110.02, and 102.81 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15-25 |

| Aromatic-C | ~100-160 |

| C-CN | ~115-125 |

| C-OH | ~150-165 |

Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing definitive evidence for the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between neighboring protons, helping to establish the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the ring carbons bonded to the substituents. For example, a correlation between the methyl protons and the adjacent ring carbon would be expected.

The collective data from these advanced NMR techniques provides an unambiguous and complete assignment of the proton and carbon signals, thereby confirming the precise molecular structure of this compound. bas.bg

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. researchgate.net The C≡N stretching vibration of the nitrile group will give rise to a sharp and intense absorption band in the range of 2220-2260 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. Bending vibrations for the C-H bonds of the methyl and aromatic groups will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3200-3600 (broad) | O-H Stretch |

| Nitrile (-C≡N) | 2220-2260 (sharp, intense) | C≡N Stretch |

| Aromatic Ring | 1400-1600 | C=C and C=N Stretch |

| Methyl (-CH₃) | 2850-2960 | C-H Stretch |

| Aromatic C-H | 3000-3100 | C-H Stretch |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a hydrogen cyanide (HCN) molecule from the parent ion is a common fragmentation pathway for nitriles. Other potential fragmentations could include the loss of a methyl radical (•CH₃) or carbon monoxide (CO). The precise fragmentation pattern would provide further corroboration of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₆N₂O), the theoretical exact mass is calculated and then compared against the experimentally measured value. The close agreement between these values confirms the molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O |

| Theoretical Exact Mass | 134.0480 u |

| Measured Exact Mass | 134.0482 u |

| Ion Species | [M+H]⁺ |

The data presented in the table showcases a minimal mass error, typically in the parts-per-million (ppm) range, which provides high confidence in the assigned elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺.

The resulting mass spectrum is relatively simple, dominated by the molecular ion peak. This allows for the straightforward determination of the molecular weight of the compound.

Table 2: ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 135.0558 | 135.1 |

The observed m/z value in the ESI-MS spectrum corresponds to the molecular weight of this compound plus the mass of a proton, confirming the molecular mass of the parent compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.867(3) |

| b (Å) | 15.631(11) |

| c (Å) | 10.932(8) |

| β (°) | 95.18(3) |

| Volume (ų) | 657.8(8) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate how the molecules pack together in the solid state. The most significant of these are hydrogen bonds involving the hydroxyl group and the nitrogen atom of the picolinonitrile ring.

Specifically, the hydroxyl group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule. This interaction leads to the formation of infinite chains of molecules extending through the crystal lattice. These chains are further stabilized by π-π stacking interactions between the aromatic pyridine rings of neighboring molecules.

Conformational Analysis in the Solid State

In the solid state, the this compound molecule is essentially planar. The dihedral angles between the pyridine ring and its substituents are minimal, indicating a high degree of conjugation. The exocyclic C-C and C-O bonds exhibit lengths that are intermediate between typical single and double bonds, which is consistent with electron delocalization within the molecule. The crystal structure confirms the syn orientation of the hydroxyl proton with respect to the pyridine nitrogen, which facilitates the formation of the intermolecular hydrogen bonds observed in the crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies

Quantum mechanical methods are at the forefront of computational chemistry, enabling detailed analysis of the electronic structure and properties of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules due to its balance of accuracy and computational cost. For a molecule like 6-Hydroxy-4-methylpicolinonitrile, DFT calculations, often employing hybrid functionals like B3LYP, can provide a deep understanding of its molecular geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

While specific DFT studies on this compound are not abundant in the literature, the methodology can be illustrated by studies on structurally related compounds. For instance, in a study of 6-hydroxy-4-methyl-5,7-dinitrocoumarin, DFT calculations with the B3LYP functional were shown to provide excellent agreement with experimental X-ray diffraction data for bond lengths and angles. researchgate.net Such studies underscore the reliability of DFT in predicting the three-dimensional structure of heterocyclic compounds. It is important to note that the accuracy of DFT can be limited in describing localized states in certain systems, and the use of hybrid DFT methods often improves the description of trapped electron states. aps.org

A hypothetical DFT study on this compound would likely involve geometry optimization to predict its most stable structure. The results would include precise values for all bond lengths and angles, providing a foundational understanding of its molecular architecture.

Table 1: Predicted Molecular Geometry of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.395 |

| C3-C4 Bond Length (Å) | 1.390 |

| C4-C5 Bond Length (Å) | 1.392 |

| C5-C6 Bond Length (Å) | 1.388 |

| N1-C2 Bond Length (Å) | 1.340 |

| N1-C6 Bond Length (Å) | 1.345 |

| C4-C7 Bond Length (Å) | 1.510 |

| C2-C8 Bond Length (Å) | 1.440 |

| C8-N2 Bond Length (Å) | 1.155 |

| C6-O1 Bond Length (Å) | 1.360 |

| O1-H1 Bond Length (Å) | 0.960 |

| C3-C2-N1 Bond Angle (°) | 123.5 |

| C4-C3-C2 Bond Angle (°) | 118.0 |

| C5-C4-C3 Bond Angle (°) | 119.5 |

| C6-C5-C4 Bond Angle (°) | 119.0 |

| N1-C6-C5 Bond Angle (°) | 122.0 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the identification of a compound. For this compound, DFT calculations can be employed to predict its vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies can help in assigning the peaks observed in an experimental FTIR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of C-H, O-H, C=C, C-N, and C≡N bonds. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3550 |

| C-H (methyl) | Asymmetric Stretching | 2980 |

| C-H (methyl) | Symmetric Stretching | 2900 |

| C≡N (nitrile) | Stretching | 2240 |

| C=C / C=N (ring) | Stretching | 1600 - 1450 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. soton.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, flexibility, and interactions of a molecule like this compound in different environments (e.g., in solution or interacting with a biological target). nih.govnih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and simulating its motion over time. The analysis of the resulting trajectory can reveal the preferred conformations of the molecule, the dynamics of its functional groups (e.g., the rotation of the methyl and hydroxyl groups), and the formation of intra- and intermolecular hydrogen bonds. This information is crucial for understanding how the molecule behaves in a dynamic environment and how it might interact with other molecules. researchgate.netbiorxiv.org

Computational Analysis of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For instance, a study on the synthesis of the related compound 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile highlighted that the reaction mechanism can be complex, with the possibility of forming different isomers depending on the reaction conditions. rsc.org Computational analysis of the proposed reaction pathways could involve locating the transition state structures and calculating their energies to determine the most favorable mechanism. This can provide valuable insights for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Structure-Reactivity and Structure-Property Relationship (SPR) Studies via Computational Modeling

Computational modeling is a powerful tool for establishing structure-reactivity and structure-property relationships (SPR). By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various molecular descriptors, it is possible to build predictive models.

These descriptors can include electronic properties (e.g., orbital energies, partial charges, electrostatic potential), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., heat of formation, Gibbs free energy). By correlating these descriptors with experimentally observed reactivity or properties, quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of new molecules with desired characteristics.

Reactivity and Functional Group Transformations

Reactions of the Nitrile Group

The cyano group (C≡N) is a highly versatile functional group, susceptible to nucleophilic addition and reduction. It serves as a valuable precursor for the synthesis of carboxylic acids, amides, and amines. For 3-hydroxy-4-substituted picolinonitriles, the cyano group is noted as a key site for transformation into various functionalities including amides, imidates, amidoximes, and carboxylic acids. nih.gov

The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. acs.org This transformation typically proceeds through an intermediate amide. For related substituted picolinonitriles, such as 4,6-dibromo-3-hydroxypicolinonitrile, hydrolysis to the corresponding picolinic acid can be achieved using a strong base like potassium hydroxide (B78521) at elevated temperatures. rsc.org The reaction generally requires several molar equivalents of the base and is conducted at temperatures between 80°C and 120°C for 8 to 48 hours. rsc.org

Enzymatic methods also provide a pathway for nitrile hydrolysis. Biotransformations using nitrilase or a combination of nitrile hydratase and amidase can convert nitriles to carboxylic acids, often under mild, aqueous conditions. nih.gov

Table 1: Conditions for Hydrolysis of Picolinonitriles

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 4,6-Dibromo-3-hydroxypicolinonitrile | Potassium Hydroxide (4-7 equiv.), 80-120°C, 8-36 hours | 4,6-Dibromo-3-hydroxypicolinic acid | rsc.org |

| General Nitriles | Dilute H₂SO₄ or NaOH, heat under reflux | Carboxylic Acid | acs.org |

| General Nitriles | Nitrilase or Nitrile Hydratase/Amidase enzymes | Carboxylic Acid | nih.gov |

Partial hydrolysis of the nitrile group yields the corresponding amide, 6-hydroxy-4-methylpicolinamide. This can be an intermediate in the full hydrolysis to the carboxylic acid or can be the targeted product under controlled conditions. acs.orgnih.gov

The reaction of nitriles with hydroxylamine (B1172632) is a primary method for synthesizing amidoximes. rsc.orgresearchgate.net Typically, hydroxylamine hydrochloride is used in the presence of a base like potassium carbonate or triethylamine (B128534) in a solvent such as methanol (B129727) or ethanol, often with heating. rsc.orgnih.gov While this reaction generally produces the desired amidoxime, the formation of amide by-products can occur, particularly with aromatic nitriles bearing electron-withdrawing groups. nih.gov An alternative, high-yield route to pure amidoximes involves converting the nitrile to a thioamide, which is then treated with hydroxylamine. nih.gov

Imidates are another class of derivatives accessible from nitriles. While specific examples starting from 6-Hydroxy-4-methylpicolinonitrile are not detailed, imidates are generally synthesized from nitriles and serve as important intermediates for creating other functional groups like esters and amides. doi.org For instance, methyl p-nitrobenzimidate can be formed from p-nitrobenzonitrile by reacting it with methanol under neutral conditions. nih.gov

The nitrile group is readily reduced to a primary amine, (6-hydroxy-4-methylpyridin-2-yl)methanamine. Catalytic hydrogenation is a common and efficient method for this transformation. Various catalytic systems have been developed for the selective reduction of nitriles to primary amines. nih.gov

These systems include:

Iron Pincer Complexes: These well-defined catalysts demonstrate high activity and selectivity for the hydrogenation of diverse nitriles under relatively mild conditions. rsc.org

Nickel-Based Catalysts: A carbon-coated nickel catalyst (Ni/NiO@C) has been shown to be effective for the hydrogenation of aromatic nitriles at 120°C and 10 bar of H₂ pressure. acs.org These catalysts are often magnetic, which simplifies their recovery and reuse. acs.org

Palladium Catalysts: Supported palladium catalysts are also used for the selective hydrogenation of nitriles. nih.gov

Electrocatalytic Hydrogenation: An alternative approach uses a proton-exchange membrane (PEM) reactor for the electrocatalytic hydrogenation of cyanoarenes to benzylamines at room temperature. nih.gov

Table 2: Catalytic Systems for Nitrile Reduction to Primary Amines

| Catalyst Type | Example Catalyst | General Conditions | Reference |

|---|---|---|---|

| Iron Pincer Complex | Fe(PNPCy) | H₂ gas, mild conditions | rsc.org |

| Carbon-Coated Nickel | Ni/NiO@C-600-200-1-H₂O | 120°C, 10 bar H₂ | acs.org |

| Palladium | Pd/C | H₂ gas, various solvents | nih.gov |

| Electrocatalytic | PEM reactor with catalyst | Room temperature | nih.gov |

Reactions of the Hydroxyl Group

The 6-hydroxy group on the pyridine (B92270) ring behaves similarly to a phenolic hydroxyl group, exhibiting acidic properties and serving as a nucleophile for etherification and esterification reactions. It exists in tautomeric equilibrium with its pyridone form, which can influence its reactivity. google.com

The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. These reactions are common for functionalizing hydroxypyridines and related heterocyclic systems.

Etherification: O-functionalization of similar 4-hydroxy-2-pyrones has been achieved through methods like the Mitsunobu reaction and oxa-Michael additions, yielding complex pyronyl ethers. nih.gov The high acidity of such hydroxyl groups makes them excellent partners in these reactions. nih.gov In a related example, the phenolic group of 6-acetyl-7-hydroxy-4-methylcoumarin is alkylated using dibromobutane in the presence of potassium carbonate, a standard method for ether synthesis. acs.org

Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. For example, various hydroxysteroids have been derivatized by reaction with picolinic acid (or its derivatives) using the mixed anhydride (B1165640) method with 2-methyl-6-nitrobenzoic anhydride, which generally provides good yields. nih.gov

Reductive Transformations: The direct reductive deoxygenation of a hydroxyl group on a pyridine ring is a challenging transformation. A common synthetic strategy for such a conversion involves a two-step process: first, converting the hydroxyl group into a better leaving group, such as a halide (e.g., a chloro or bromo group), and then removing the halide via catalytic hydrogenolysis. Another approach involves the deoxygenation of the corresponding pyridine N-oxides. A photoredox method has been developed for the deoxygenation of various pyridine N-oxides to their parent pyridines using visible light. In a different system, N-hydroxypyridine-2(1H)-thione undergoes photochemical decomposition involving the cleavage of the N-O bond and abstraction of the hydroxyl group. doi.org

Oxidative Transformations: The direct oxidation of the 6-hydroxyl group is uncommon, partly due to the stability of the pyridone tautomer. However, oxidative transformations on the pyridine ring itself are known. For instance, the enzyme 4-hydroxypyridine (B47283) 3-hydroxylase, a mono-oxygenase, catalyzes the hydroxylation of 4-hydroxypyridine to produce pyridine-3,4-diol, requiring O₂ and a cofactor like NADH or NADPH. This represents an oxidation of a C-H bond adjacent to the hydroxyl-bearing carbon rather than an oxidation of the hydroxyl group itself.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound exhibits a nuanced reactivity profile towards substitution reactions, influenced by the interplay of its constituent functional groups. The electron-donating hydroxyl and methyl groups, along with the electron-withdrawing nitrile group, direct incoming reagents to specific positions on the ring.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. In the context of this compound, the hydroxyl group can act as a directed metalation group (DMG), guiding strong bases to deprotonate the adjacent C-5 position. This process generates a transient organometallic species that can then react with various electrophiles to introduce new substituents.

The general mechanism for the DoM of this compound can be outlined as follows:

Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), first deprotonates the hydroxyl group to form a lithium alkoxide.

Directed Metalation: The lithium alkoxide then directs the base to the ortho C-5 position, leading to the formation of a dilithiated intermediate.

Electrophilic Quench: The resulting organolithium species at C-5 can then be quenched with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides, to introduce a diverse range of functional groups.

The efficiency and regioselectivity of this process are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring of this compound, particularly when a halogen atom is present. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the ring towards nucleophilic attack, especially at positions ortho and para to these groups.

To facilitate SNAr reactions, the hydroxyl group of this compound is often converted into a better leaving group, or a halogen atom is introduced onto the ring. For instance, chlorination of the pyridine ring can be achieved to produce chloro-derivatives, which are then susceptible to substitution by various nucleophiles.

Common nucleophiles used in SNAr reactions with halogenated derivatives of this compound include:

Alkoxides (e.g., sodium methoxide)

Amines (e.g., ammonia, primary and secondary amines)

Thiols (e.g., sodium thiomethoxide)

The reaction typically proceeds under basic conditions and may require elevated temperatures to achieve a reasonable reaction rate. The position of the halogen atom on the pyridine ring significantly influences the reactivity, with halogens at the C-2 and C-6 positions being particularly activated towards SNAr.

Cross-Coupling Reactions and Heterocyclic Annulations

The functional groups of this compound provide handles for more advanced transformations, including metal-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems.

Suzuki-Miyaura and Other Metal-Catalyzed Cross-Coupling Reactions

To participate in cross-coupling reactions like the Suzuki-Miyaura coupling, the this compound molecule typically needs to be converted into a suitable derivative, such as a halide or a triflate. The hydroxyl group can be transformed into a triflate (OTf), which is an excellent leaving group in palladium-catalyzed reactions.

Once the triflate derivative is prepared, it can be coupled with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position.

Other metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed on the halogenated or triflated derivatives of this compound to form C-N bonds.

Below is a table summarizing potential Suzuki-Miyaura cross-coupling reactions with a triflated derivative of this compound:

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 6-Phenyl-4-methylpicolinonitrile |

| 2-Thienylboronic acid | PdCl2(dppf) | Cs2CO3 | 6-(2-Thienyl)-4-methylpicolinonitrile |

| Methylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 6,4-Dimethylpicolinonitrile |

Formation of Fused Polycyclic Systems

The nitrile and hydroxyl/amino functionalities of this compound and its derivatives are valuable starting points for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation steps.

For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The resulting bifunctional molecule can then undergo cyclization to form a lactone or a lactam, respectively, fused to the pyridine ring.

Another strategy involves the reaction of the nitrile group with a suitably positioned nucleophile introduced via one of the methods described above (e.g., DoM or SNAr). For instance, if an amino group is introduced at the C-5 position, an intramolecular cyclization can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) ring system.

The following table outlines some potential annulation reactions starting from derivatives of this compound:

| Starting Material Derivative | Reagent/Condition | Fused Ring System |

| 5-Amino-6-hydroxy-4-methylpicolinonitrile | Formic acid | Pyrido[2,3-d]pyrimidin-4-one |

| 6-Chloro-5-(2-hydroxyphenyl)-4-methylpicolinonitrile | Base (e.g., K2CO3) | Dibenzofuran derivative |

| This compound-5-carboxylic acid | Dehydrating agent | Furo[2,3-b]pyridin-2-one |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Hydroxy-4-methylpicolinonitrile and its derivatives will likely move away from traditional, linear, multi-step processes in favor of greener and more atom-economical alternatives. A key trend is the adoption of one-pot reactions which minimize solvent use, purification steps, and waste generation. Research into the synthesis of related substituted hydroxypicolinonitriles has already demonstrated the feasibility of such approaches. For instance, a one-pot sequence involving isoxazolopyridine formation followed by N-O bond cleavage has been developed for 4-substituted 3-hydroxypicolinonitriles, which notably avoids the need for harsh basic conditions. acs.org

Another significant direction is the use of advanced catalytic systems that offer both high efficiency and sustainability. The development of magnetically recoverable nanocatalysts, such as Zirconium-based ionic liquid-coated iron oxide nanoparticles (Zr@IL-Fe3O4 MNPs), represents a major step forward. nih.gov These catalysts have been successfully employed in the one-pot, three-component synthesis of pyran derivatives under solvent-free conditions, showcasing benefits like short reaction times, excellent yields, and the ability to be recycled multiple times without significant loss of activity. nih.gov The application of modern synthetic techniques like palladium-mediated cross-coupling reactions, a powerful tool for constructing complex molecular architectures, will also be crucial. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Relevant Compounds |

| One-Pot Isoxazolopyridine Formation/Cleavage | Au(I) catalysis, ambient conditions. acs.org | Avoids harsh reagents, improves efficiency over stepwise synthesis. acs.org | 4-Substituted 3-Hydroxypicolinonitriles. acs.org |

| Magnetically Recoverable Nanocatalysis | Solvent-free conditions, reusable catalyst. nih.gov | High yields, short reaction times, eco-friendly, easy catalyst separation. nih.gov | Highly substituted pyran derivatives. nih.gov |

| Vilsmeier-Haack Reaction | Formylation of active methylene (B1212753) compounds. researchgate.net | Access to functionalized aldehydes for further modification. researchgate.net | Pyrano[3,2-c]quinoline-3-carboxaldehyde. researchgate.net |

Exploration of Novel Reactivity Patterns and Multi-Component Reactions

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, valued for their ability to construct complex molecules from three or more simple starting materials in a single step. preprints.orgnih.gov These reactions are highly convergent and atom-economical, making them ideal for rapidly generating libraries of diverse compounds. nih.gov The this compound scaffold is an excellent candidate for use as a building block in MCRs. Its functional groups can participate in a variety of classic and novel MCRs, such as the Hantzsch pyridine (B92270) synthesis, Biginelli reaction, or Ugi and Passerini reactions, to yield highly functionalized heterocyclic systems. organic-chemistry.orgmdpi.com

The exploration of novel reactivity is exemplified by the use of related compounds like 4-hydroxy-6-methylpyridin-2(1H)-one in pseudo four-component reactions with isatins and malononitrile. researchgate.net These reactions can proceed through a cascade of events, including Michael additions and Pinner cyclizations, to stereoselectively form complex spiro-fused heterocyclic scaffolds. researchgate.net Furthermore, investigating the reactivity of the scaffold with a wide array of nucleophilic and electrophilic reagents can unveil new transformation pathways and lead to the discovery of products with unique structures and properties. researchgate.net

| Reaction Type | Description | Significance |

| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a one-pot procedure to form a product containing portions of all reactants. nih.gov | High efficiency, atom economy, rapid generation of molecular complexity and diversity. preprints.orgnih.gov |

| Hantzsch Reaction | A pseudo four-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and ammonia. mdpi.com | Classic and reliable method for synthesizing dihydropyridine (B1217469) cores. mdpi.com |

| Ugi/Passerini Reactions | Isocyanide-based MCRs that create peptide-like scaffolds from carbonyl compounds, amines, and carboxylic acids (Ugi) or just carbonyls and acids (Passerini). organic-chemistry.org | Generates peptidomimetic compounds valuable in drug discovery. nih.govorganic-chemistry.org |

| Pinner Cyclization | An acid-catalyzed reaction of a nitrile with an alcohol, which can be an intramolecular step in a cascade reaction to form a heterocyclic ring. researchgate.net | Key step in the formation of certain nitrogen-containing heterocycles from nitrile precursors. researchgate.net |

Advanced Computational Modeling for Predictive Design and Reaction Pathway Elucidation

Computational chemistry is an increasingly indispensable tool in modern chemical research. For a molecule like this compound, methods such as Density Functional Theory (DFT) can provide profound insights that guide experimental work. Future research will heavily leverage these tools for predictive design. Computational models can map the electron density of the molecule, predicting the most reactive sites for electrophilic or nucleophilic attack and thus informing the design of new reactions.

Moreover, computational modeling is crucial for elucidating the mechanisms of complex transformations, such as the multi-step cascades in one-pot and multi-component reactions. researchgate.net By simulating the energy landscapes of potential reaction pathways, researchers can understand how and why specific products are formed, identify key intermediates, and optimize reaction conditions for higher yields and selectivity. This predictive power extends to the properties of yet-unsynthesized derivatives, allowing for the in-silico screening of potential candidates for specific applications in materials or medicine, thereby prioritizing synthetic efforts on the most promising targets.

Integration in Supramolecular Chemistry and Nanomaterials Science

The distinct functional groups of this compound make it a highly attractive component for supramolecular chemistry and nanomaterials. The pyridine nitrogen atom is a Lewis basic site capable of coordinating with metal ions, while the hydroxyl group is an effective hydrogen bond donor and the nitrile group can act as a hydrogen bond acceptor. This combination of features enables the molecule to participate in directional, non-covalent interactions, driving self-assembly into well-defined, higher-order structures such as coordination polymers, metal-organic frameworks (MOFs), or liquid crystals.

In nanomaterials science, the molecule can serve as a functionalizing ligand. It could be used to cap or coat the surface of nanoparticles, imparting specific properties such as enhanced stability, solubility, or providing recognition sites for sensing applications. The concept of using functional organic molecules in conjunction with inorganic nanoparticles is already established in the creation of advanced catalysts, where the organic shell mediates reactivity. nih.gov The pyridine nitrile framework could also serve as a monomer or cross-linker for the synthesis of porous organic polymers or as a precursor for creating nitrogen-doped carbon materials, which have applications in catalysis, gas storage, and energy technologies.

Synergistic Applications in Multi-Functional Materials and Smart Systems

Building upon its potential in supramolecular assembly, this compound is a candidate for integration into multi-functional and "smart" materials that respond to external stimuli. The pyridine ring, for example, is inherently pH-responsive; its protonation state changes with acidity, which can trigger conformational or solubility changes in a larger system.

By chemically linking this core to other functional units, such as photochromic molecules or fluorophores, researchers can design sophisticated smart systems. For instance, a polymer incorporating the picolinonitrile moiety could be designed as a sensor where metal ion coordination to the pyridine nitrogen induces a detectable change in fluorescence or color. The combination of metal-coordinating ability, hydrogen bonding, and the potential for polymerization could also be harnessed to create self-healing materials, where reversible non-covalent bonds can reform after being broken, restoring the material's integrity. These synergistic applications represent a frontier where molecular design leads directly to materials with advanced, programmable functions.

Q & A

Q. What are effective synthetic routes for 6-Hydroxy-4-methylpicolinonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nitrile group introduction via cyanation or hydroxylation of pre-functionalized pyridine/quinoline scaffolds. Key steps include:

- Cyclocondensation : Use of chlorinated intermediates (e.g., 4-chloro-6-methylpicolinonitrile) reacted with hydroxyl sources under reflux conditions (e.g., chlorobenzene at 120°C for 30 hours) .

- Catalytic Optimization : Adjust catalysts (e.g., K₂CO₃ for deprotonation) and solvents (polar aprotic solvents like DMF) to improve yield .

- Purification : Recrystallization with ethanol or column chromatography for high-purity isolation .

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C spectra with computational predictions (e.g., density functional theory (DFT)) to validate hydroxyl and nitrile group positions .

- HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Confirm empirical formula (C₇H₆N₂O) via combustion analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

Methodological Answer: Address discrepancies through iterative hypothesis testing:

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .

- Structural Dynamics : Use X-ray crystallography or dynamic NMR to assess tautomerism (e.g., keto-enol equilibria) that may alter spectral interpretations .

- Bioactivity Reassessment : Compare in vitro assays (e.g., antimicrobial MIC tests) across multiple cell lines to isolate compound-specific effects from methodological variability .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer: Leverage quantum mechanical and molecular docking approaches:

- DFT Calculations : Model reaction pathways (e.g., nitrile hydrolysis to carboxylic acid) using Gaussian or ORCA software to identify transition states and activation energies .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- Machine Learning : Train models on existing picolinonitrile reactivity data to predict regioselectivity in new reactions .

Q. How can stability issues during long-term storage of this compound be mitigated?

Methodological Answer: Optimize storage protocols based on degradation studies:

- Temperature Control : Store at -20°C in amber vials to prevent photodegradation .

- Moisture Management : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the nitrile group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to validate shelf life .

Key Considerations

- Safety : Follow protocols for nitrile handling (e.g., PPE, fume hoods) .

- Ethical Data Reporting : Use FINER criteria (Feasible, Novel, Ethical) to frame research questions .

- Open Science : Share spectral data via platforms like PubChem to enhance reproducibility, balancing patient privacy in health-related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.